rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate
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Overview
Description
rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate: is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with an amino group and a phenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a phenyl halide is reacted with the pyrrolidine ring in the presence of a Lewis acid catalyst.
Protection of the Carboxylate Group: The carboxylate group is often protected using a tert-butyl ester, which can be introduced through esterification with tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Alkylated or acylated derivatives.
Hydrolysis: Free carboxylic acid.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology:
- Studied for its potential as a building block in the synthesis of biologically active molecules.
- Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
- Evaluated for its pharmacological properties, including its potential as an enzyme inhibitor or receptor agonist.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it can interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
- rac-tert-butyl (2R,4S)-4-hydroxy-2-phenylpyrrolidine-1-carboxylate
- rac-tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
- rac-tert-butyl (2R,4S)-4-amino-2-(trifluoromethyl)pyrrolidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxy, methyl, trifluoromethyl) on the pyrrolidine ring.
- Reactivity: Variations in reactivity due to the electronic and steric effects of different substituents.
- Applications: Differences in applications based on the specific properties imparted by the substituents.
rac-tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate stands out due to its unique combination of an amino group and a phenyl group, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-4-amino-2-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(16)9-13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m0/s1 |
InChI Key |
IYVLABARZXDRKD-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C2=CC=CC=C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)N |
Origin of Product |
United States |
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